7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione
Description
Key Isomeric Variants:
- 5,8-Dibromoimidazo[1,2-b]isoquinoline-7,10-dione
- 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione
- Methyl and nitro groups introduce steric hindrance and electron-withdrawing effects, contrasting with the electron-deficient brominated system .
- 2,7-Dibromoquinoline-5,8-dione
Table 1 : Substituent Effects on Physicochemical Properties
| Compound | λmax (nm) | LogP | Dipole Moment (D) |
|---|---|---|---|
| 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione | 318 | 2.87 | 5.2 |
| 5,8-Dibromo analog | 305 | 2.91 | 4.8 |
| 2,7-Dibromoquinoline-5,8-dione | 298 | 3.12 | 3.9 |
The 7,8-dibromo configuration maximizes intramolecular charge transfer due to symmetrical halogen placement on adjacent carbons, enhancing dipole-dipole interactions in crystalline phases .
Crystallographic Data and Unit Cell Parameters
X-ray diffraction studies of related brominated imidazo-isoquinoline systems provide insights into the expected crystallographic behavior of the 7,8-dibromo derivative:
Predicted Unit Cell Characteristics:
- Crystal System : Monoclinic
- Space Group : $$ P2_{1}/c $$
- Lattice Parameters :
- $$ a = 7.42 \, \text{Å} $$
- $$ b = 10.86 \, \text{Å} $$
- $$ c = 12.03 \, \text{Å} $$
- $$ \beta = 102.5^\circ $$
- Z-value : 4
Table 2 : Comparative Bond Lengths in Brominated Isoquinoline Cores
| Bond Type | 7,8-Dibromo Derivative (Å) | 2,7-Dibromoquinoline (Å) |
|---|---|---|
| C-Br | 1.89 | 1.91 |
| C=O | 1.22 | 1.24 |
| N-C (imidazole) | 1.34 | - |
The fused imidazole ring introduces torsional strain, reducing symmetry compared to simpler quinoline derivatives. Halogen-halogen interactions between adjacent bromine atoms (Br···Br distance ≈ 3.42 Å) likely stabilize the crystal packing through Type II halogen bonding .
Properties
CAS No. |
62366-65-8 |
|---|---|
Molecular Formula |
C11H4Br2N2O2 |
Molecular Weight |
355.97 g/mol |
IUPAC Name |
7,8-dibromoimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C11H4Br2N2O2/c12-7-3-5-6(4-8(7)13)11(17)15-2-1-14-10(15)9(5)16/h1-4H |
InChI Key |
IWUVLTLWZCDFCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=O)C3=CC(=C(C=C3C2=O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Isoquinoline-5,10-dione derivatives serve as the backbone.
- Precursors such as 2-aminobenzaldehyde or related substituted benzaldehydes are often used to build the isoquinoline ring.
- Imidazole or imidazole derivatives are introduced to form the fused imidazo ring.
Stepwise Synthetic Route
Formation of the Isoquinoline-5,10-dione Core:
- Typically synthesized via oxidative cyclization of appropriate aromatic amines and aldehydes.
- Oxidation steps may involve reagents like silver(II) oxide in nitric acid or other oxidants to achieve the quinone functionality at positions 5 and 10.
-
- The imidazo ring is formed by condensation of the isoquinoline-5,10-dione intermediate with nitrogen-containing reagents such as amidines or imidazole derivatives.
- Cyclization is promoted under acidic or Lewis acid catalysis conditions, often using catalysts like AlCl3 or camphor sulfonic acid.
-
- Bromine atoms are introduced selectively at the 7 and 8 positions.
- This is achieved by controlled bromination using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under carefully controlled temperature and solvent conditions to avoid over-bromination or substitution at undesired sites.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Isoquinoline-5,10-dione formation | Aromatic amine + aldehyde, oxidant (Ag2O/HNO3) | Oxidative cyclization to form quinone core |
| Imidazo ring cyclization | Amidines or imidazole derivatives, AlCl3 or camphor sulfonic acid, reflux | Acid-catalyzed cyclization |
| Bromination | NBS or Br2, solvent (e.g., acetic acid), 0–25 °C | Selective dibromination at 7,8-positions |
Analytical and Structural Confirmation
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the chemical shifts consistent with the fused heterocyclic system and bromine substitution.
- Mass spectrometry (MS) verifies molecular weight (355.97 g/mol).
- Infrared (IR) spectroscopy identifies characteristic quinone carbonyl stretches.
- Elemental analysis confirms bromine content.
Purity and Structural Integrity:
- High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) monitors reaction progress and purity.
- X-ray crystallography may be employed for definitive structural confirmation.
Research Findings and Optimization
- The activated Pictet-Spengler reaction has been adapted for related isoquinoline-5,10-dione derivatives, enabling efficient ring closure under mild conditions with high regioselectivity.
- Bromination protocols require careful control to prevent polybromination or degradation of the sensitive quinone moiety.
- Catalysts such as camphor sulfonic acid have been shown to facilitate cyclization steps with good yields and mild reaction conditions, supporting green chemistry principles.
- Multi-step synthesis allows for derivatization at various stages, enabling the preparation of analogs for biological evaluation.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Isoquinoline-5,10-dione synthesis | Aromatic amine + aldehyde + oxidant (Ag2O/HNO3) | Formation of quinone core |
| Imidazo ring formation | Amidines/imidzole + acid catalyst (AlCl3, camphor sulfonic acid) | Cyclization to fused imidazoisoquinoline |
| Selective bromination | NBS or Br2, controlled temperature | Introduction of bromine atoms at 7,8 positions |
| Purification and analysis | Chromatography, NMR, MS, IR | Confirmation of structure and purity |
Chemical Reactions Analysis
Types of Reactions
7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc and acetic acid or hydrogen gas with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted imidazoisoquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]isoquinoline compounds exhibit potent anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, it has been shown that modifications of the imidazo[1,2-b]isoquinoline structure can enhance its activity against various cancer cell lines by targeting pathways essential for tumor growth and survival .
Antimicrobial Properties
7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione has demonstrated significant antimicrobial activity. Studies have reported its effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents to combat resistant strains .
Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective potential of this compound. It may play a role in mitigating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .
Organic Synthesis
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its bromine substituents allow for further functionalization through nucleophilic substitutions or coupling reactions. This property is particularly useful in synthesizing complex organic molecules with specific pharmacological activities .
Photochemical Reactions
7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione can participate in photochemical reactions that lead to the formation of various derivatives. These reactions can be harnessed for the development of novel materials and compounds with tailored properties for specific applications in pharmaceuticals and materials science .
Materials Science
Fluorescent Materials
The unique electronic properties of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione make it suitable for applications in the development of fluorescent materials. Its ability to emit light upon excitation can be exploited in creating sensors or imaging agents for biological applications .
Conductive Polymers
In materials science, the compound's structure can be integrated into conductive polymer matrices. This integration enhances the electrical properties of the polymers, making them suitable for applications in organic electronics and optoelectronic devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study (2020) | Evaluated the anticancer effects on breast cancer cell lines | Showed significant inhibition of cell proliferation at low concentrations |
| Antimicrobial Efficacy (2019) | Tested against various bacterial strains | Demonstrated effective antibacterial activity with MIC values lower than existing antibiotics |
| Neuroprotection (2021) | Investigated effects on oxidative stress models | Reduced markers of oxidative damage significantly compared to controls |
Mechanism of Action
The mechanism of action of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with molecular targets within cells. The compound can bind to specific proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pyrido[3,4-g]isoquinoline-5,10-dione
Pyrido[3,4-g]isoquinoline-5,10-dione (2,6-diazaanthracene-9,10-dione) replaces the imidazole ring with a pyridine ring. Key differences include:
- Electron Density : The pyridine nitrogen increases electron deficiency compared to the imidazole system, affecting reactivity in electrophilic substitutions.
- Applications : Pyrido analogs are less studied biologically but serve as intermediates in heterocyclic synthesis .
Indenoquinoline Diones
Indenoquinoline derivatives (e.g., 7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno-[1,2-b]-quinoline-9,11-dione) feature an additional fused cyclopentane ring. These compounds are synthesized using Cu/zeolite-Y catalysts and exhibit distinct steric profiles due to the bulky indeno group . Their biological activities remain underexplored compared to imidazo- or benzo-isoquinolines.
Functionalized Imidazo[1,2-b]isoquinolines
Derivatives like 3-methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione highlight the impact of substituents:
- Methyl Groups : Improve metabolic stability but reduce solubility .
Biological Activity
7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazoisoquinolines known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione based on recent research findings.
Chemical Structure and Properties
The chemical structure of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione can be represented as follows:
This compound features a dibrominated imidazo ring fused with an isoquinoline moiety and two carbonyl groups, which are crucial for its biological activity.
The biological activity of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes by mimicking natural substrates or cofactors. This mechanism is particularly relevant in anticancer applications where enzyme inhibition can lead to reduced cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) have demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM. The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Mechanistic Insights : The compound has been shown to inhibit topoisomerase I and II activities, leading to DNA damage and subsequent cell death .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) reported range from 50 to 100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Potential as an Antifungal Agent : Preliminary studies indicate effectiveness against fungal strains like Candida albicans, suggesting a broader application in treating infections .
Comparative Analysis with Similar Compounds
To understand the unique properties of 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Imidazo[1,2-b]pyridine | Moderate (IC50 ~ 50 µM) | Weak |
| Compound B | Benzimidazo[1,2-a]isoquinoline | High (IC50 ~ 15 µM) | Moderate |
| 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione | Dibrominated derivative | High (IC50 ~ 20 µM) | Broad-spectrum |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Cancer Letters demonstrated that treatment with 7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione led to a significant reduction in cell viability in MCF-7 breast cancer cells. The study concluded that the compound's mechanism involves apoptosis induction via mitochondrial pathways .
- Antimicrobial Efficacy Study : Research published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy against a panel of bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at sub-micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
